(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate
Overview
Description
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structural features, including a nitrobenzyl group, a dimethylcarbamoyl moiety, and a mercaptopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylcarbamoyl Moiety: The dimethylcarbamoyl group is attached using a carbamoylation reaction.
Incorporation of the Mercapto Group: The mercapto group is introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl and carbamoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the dimethylcarbamoyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. The mercapto group can form disulfide bonds, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: A pentitol analog with similar structural features.
(2S,4S)-4-Hydroxyproline: A chiral building block used in organic synthesis.
Uniqueness
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a nitrobenzyl and a mercaptopyrrolidine moiety makes it particularly versatile in chemical and biological research.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBNJWGUYQZHD-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446628 | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96034-64-9 | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96034-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate in the context of antibiotic development?
A1: this compound represents the sidechain of the carbapenem antibiotic Meropenem. This sidechain plays a crucial role in the drug's interaction with bacterial transpeptidases, enzymes essential for bacterial cell wall synthesis. [, ] New synthesis methods for this sidechain, as described in the research, are vital for potentially improving the production efficiency and cost-effectiveness of Meropenem. []
Q2: How does modifying the structure of Meropenem, specifically the sidechain, affect its activity against bacteria?
A2: Research has shown that modifications to the C6-hydroxyethyl side chain of Meropenem can significantly impact its antimicrobial activity. For instance, replacing it with a C6-ethylidene moiety diminishes the compound's effectiveness against specific bacterial enzymes like TEM-1, SHV 1, and AmpC. [] This highlights the importance of the sidechain structure for Meropenem's interaction with its bacterial targets and emphasizes the need for careful consideration when exploring structural modifications for drug development.
Q3: What are the implications of the research on this compound synthesis for the pharmaceutical industry?
A3: The development of a new synthesis method for this compound, starting with hydroxyproline, offers a potential pathway for more efficient and scalable production of this important Meropenem precursor. [] This could translate into cost savings in the manufacturing process, potentially making Meropenem more accessible. Further research exploring the scalability and economic viability of this new synthesis method is crucial for assessing its practical impact on the pharmaceutical industry.
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